

Preclinical Comparison of BMS-986143 in Combination with Methotrexate for Autoimmune Diseases

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Compound of Interest		
Compound Name:	BMS-986143	
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A detailed analysis of the synergistic potential of combining Bruton's tyrosine kinase (BTK) inhibition with methotrexate in preclinical models of arthritis, and a comparative look at other targeted therapies.

This guide provides a comprehensive overview of the preclinical data supporting the combination of **BMS-986143**, a Bruton's tyrosine kinase (BTK) inhibitor, with methotrexate (MTX), a standard-of-care disease-modifying antirheumatic drug (DMARD). Given the limited direct preclinical data for **BMS-986143** in combination with methotrexate, this guide utilizes data from a closely related and structurally similar BTK inhibitor, BMS-986142, to project the potential efficacy of this combination therapy.

For comparative purposes, this guide also reviews preclinical findings for other targeted therapies, such as Janus kinase (JAK) inhibitors, when used in combination with methotrexate in similar autoimmune disease models. This objective comparison aims to provide researchers, scientists, and drug development professionals with the necessary data to evaluate the potential of a BTK inhibitor-methotrexate combination therapy in the context of other emerging treatment paradigms.

Efficacy of BTK Inhibition in Combination with Methotrexate



Preclinical studies in a collagen-induced arthritis (CIA) mouse model, a well-established model for rheumatoid arthritis, have demonstrated that the combination of a BTK inhibitor (BMS-986142) with methotrexate results in significantly improved efficacy compared to either agent alone.[1][2]

A suboptimal dose of BMS-986142, when combined with methotrexate, led to a greater reduction in clinical arthritis scores, paw swelling, and histological measures of inflammation and bone resorption than either monotherapy.[1][2] This suggests a synergistic or additive effect of combining BTK inhibition with the broader immunomodulatory effects of methotrexate.

Quantitative Efficacy Data

The following table summarizes the key efficacy findings from a preclinical study evaluating the combination of BMS-986142 and methotrexate in a murine CIA model.

Treatment Group	Mean Clinical Score	Inhibition of Clinical Score (%)	Reduction in Inflammation (%)	Reduction in Bone Resorption (%)
Vehicle	4.5	-	-	-
Methotrexate (0.25 mg/kg)	3.6	19	10	10
BMS-986142 (4 mg/kg)	3.4	24	24	24
BMS-986142 (4 mg/kg) + Methotrexate (0.25 mg/kg)	2.1	54	53	53

Data adapted from a study on BMS-986142 in a murine collagen-induced arthritis model.[2]

Comparison with Other Targeted Therapies

While direct head-to-head preclinical comparisons are limited, studies on other BTK inhibitors, such as HM71224, have also shown synergistic effects when combined with methotrexate in a



rat CIA model.[3] Furthermore, the therapeutic strategy of combining a targeted agent with methotrexate is well-established for other drug classes, including JAK inhibitors. Preclinical and clinical studies have demonstrated the enhanced efficacy of JAK inhibitors like tofacitinib and baricitinib when administered with methotrexate.[4][5]

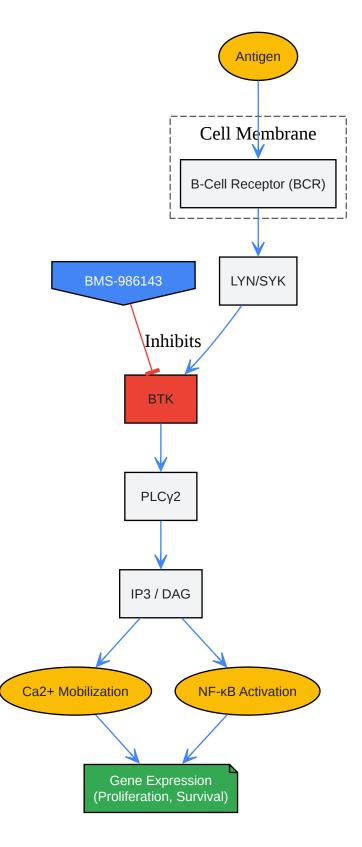
Experimental Protocols Collagen-Induced Arthritis (CIA) in Mice (for BTK inhibitor studies)

- Animal Model: Male DBA/1 mice, 8-10 weeks of age.
- Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant on day 0, followed by a booster immunization on day 21.
- Treatment:
 - Vehicle control administered daily.
 - BMS-986142 administered orally, once daily.
 - Methotrexate administered intraperitoneally, on alternating days.
 - Combination therapy with BMS-986142 and methotrexate.
- Efficacy Evaluation:
 - Clinical Scoring: Arthritis severity is evaluated three times a week using a scoring system based on paw swelling and erythema.
 - Paw Swelling: Paw volume is measured using a plethysmometer.
 - Histopathology: At the end of the study, joints are collected, sectioned, and stained with hematoxylin and eosin to assess inflammation, pannus formation, cartilage damage, and bone erosion.

Signaling Pathway Diagrams



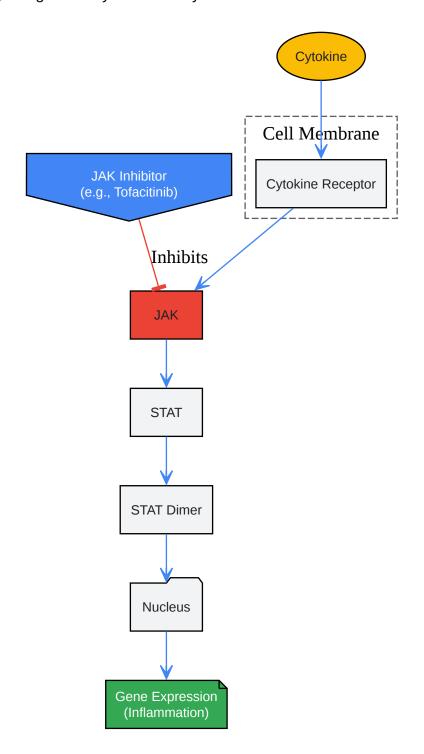
The following diagrams illustrate the signaling pathways targeted by BTK inhibitors and JAK inhibitors.





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Caption: BTK Signaling Pathway Inhibition by BMS-986143.



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Caption: JAK-STAT Signaling Pathway and Inhibition.



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